Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate is a chemical compound with the CAS Number: 2402829-72-3 . It has a molecular weight of 384.27 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 384.27 .Scientific Research Applications
Synthesis Techniques
Several studies focus on synthesizing derivatives of tert-butyl piperidinecarboxylate, showcasing the compound's versatility as a precursor for enantiopure compounds and other biologically active molecules. Marin et al. (2004) developed methods for preparing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidinecarboxylate precursor, highlighting its utility in stereocontrolled synthesis (Marin et al., 2004). Similarly, Didierjean et al. (2004) conducted X-ray studies on tert-butyl piperidinecarboxylate derivatives, illustrating their molecular packing and hydrogen bonding characteristics (Didierjean et al., 2004).
Molecular Structure and Characterization
Research by Çolak et al. (2021) on synthesizing and characterizing Schiff base compounds derived from tert-butyl piperidinecarboxylate demonstrates its applicability in creating compounds with potential for further biological evaluation. Their work included thermal, X-ray, and DFT analyses to understand the compounds' structural properties (Çolak et al., 2021). Another study by Kong et al. (2016) synthesized an intermediate crucial for biologically active compounds, further emphasizing the compound's importance in medicinal chemistry (Kong et al., 2016).
Applications in Drug Development
Zhang et al. (2018) described a synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, showcasing the direct application of tert-butyl piperidinecarboxylate derivatives in developing therapeutic agents (Zhang et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These hazard statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
While specific future directions for this compound were not found, compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate could potentially be used in the development of new drugs or therapies .
Properties
IUPAC Name |
tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-6-12(7-9-20)19-14(21)11-4-5-13(17)18-10-11/h4-5,10,12H,6-9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQVKZVMIATPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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